molecular formula C21H19Cl2N5O2 B10870466 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10870466
M. Wt: 444.3 g/mol
InChI Key: OEFCJHPRGXHSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of purine-2,6-dione derivatives, which are structurally analogous to xanthines like theophylline and caffeine. The molecule features a 7-(4-chlorobenzyl) group and an 8-[(4-chlorobenzyl)amino] substitution, distinguishing it from simpler xanthines. The dual 4-chlorobenzyl moieties likely enhance lipophilicity and receptor-binding affinity compared to unsubstituted analogs.

Properties

Molecular Formula

C21H19Cl2N5O2

Molecular Weight

444.3 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[(4-chlorophenyl)methylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19Cl2N5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-5-9-16(23)10-6-14)20(25-18)24-11-13-3-7-15(22)8-4-13/h3-10H,11-12H2,1-2H3,(H,24,25)

InChI Key

OEFCJHPRGXHSIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 1,3-Dimethylxanthine

The synthesis begins with 1,3-dimethylxanthine, a commercially available precursor. Key modifications include:

Alkylation at the 7-position :

  • Reaction with 4-chlorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields 7-(4-chlorobenzyl)-1,3-dimethylxanthine.

  • Optimal conditions: 80°C for 12 hours, yielding 85–92% product.

Reaction Table 1: 7-Position Alkylation

ReagentSolventBaseYield (%)Purity (%)
4-Cl-benzyl bromideDMFK₂CO₃8998.5
4-Cl-benzyl chlorideDMSONaH7695.2

Bromination at the 8-Position

Bromination Strategies

Introducing bromine at the 8-position enables subsequent amination. Two methods are prevalent:

  • Direct bromination using bromine in acetic acid.

  • Metal-catalyzed bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄.

Critical Parameters :

  • Temperature : 70–85°C to avoid decomposition.

  • Stoichiometry : 1.1 equivalents of Br₂ minimizes di-bromination byproducts.

Reaction Table 2: Bromination Efficiency

MethodBromine SourceCatalystYield (%)Selectivity (%)
DirectBr₂None7892
CatalyzedNBSAIBN8598

Amination at the 8-Position

Nucleophilic Aromatic Substitution

The 8-bromo intermediate reacts with 4-chlorobenzylamine under palladium catalysis:

  • Catalyst system : Pd(OAc)₂/Xantphos.

  • Solvent : Dimethylacetamide (DMA) at 120°C.

  • Base : Diisopropylethylamine (DIPEA) to scavenge HBr.

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by amine coordination and reductive elimination. Steric hindrance from the 7-(4-chlorobenzyl) group necessitates bulky ligands (Xantphos) to prevent β-hydride elimination.

Reaction Table 3: Amination Optimization

AmineCatalystSolventYield (%)Purity (%)
4-Cl-benzylaminePd(OAc)₂/XantphosDMA8299.1
4-Cl-benzylaminePd₂(dba)₃/BINAPToluene6897.3

Final Purification and Characterization

Recrystallization Protocols

Crude product purity is enhanced via solvent-antisolvent systems:

  • Solvent : Acetonitrile (high solubility at elevated temperatures).

  • Antisolvent : Water (gradual addition to induce crystallization).

Process Table 4: Crystallization Conditions

Solvent Ratio (ACN:H₂O)Cooling Rate (°C/min)Purity (%)Crystal Form
3:10.599.8Polymorph I
2:11.098.5Polymorph II

Analytical Validation

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA in H₂O/ACN gradient).

  • XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 25.1° confirm polymorph I.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Recent patents describe transitioning from batch to flow reactors for improved reproducibility:

  • Microreactor design : Enhances heat transfer during exothermic bromination.

  • Residence time : 8–10 minutes per step reduces decomposition.

Scale-Up Table 5: Batch vs. Flow Performance

ParameterBatch ProcessFlow Process
Yield (%)8288
Purity (%)99.199.7
Throughput (kg/day)15150

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related purine-2,6-dione derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight Key Properties/Notes
Target Compound: 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-... 4-Chlorobenzyl (4-Chlorobenzyl)amino C₂₃H₂₁Cl₂N₅O₂ 470.35 g/mol* Hypothesized enhanced lipophilicity; no direct activity data available.
7-(4-Chlorobenzyl)-8-[(dibenzylamino)methyl]-... () 4-Chlorobenzyl Dibenzylaminomethyl C₂₉H₂₈ClN₅O₂ 514.03 g/mol Larger substituent at position 8; may reduce metabolic stability .
8-[Benzyl(methyl)amino]-7-(4-chlorobenzyl)-... () 4-Chlorobenzyl Benzyl(methyl)amino C₂₁H₂₂ClN₅O₂ 411.88 g/mol Smaller substituent; potential for improved solubility vs. bulkier analogs .
7-(4-Chlorobenzyl)-8-(4-methylpiperazin-1-yl)-... () 4-Chlorobenzyl 4-Methylpiperazinyl C₁₈H₂₁ClN₆O₂ 388.85 g/mol Basic piperazinyl group may enhance water solubility and CNS penetration .
7-(3-Chlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-... () 3-Chlorobenzyl 4-Fluorobenzylsulfanyl C₂₂H₁₉ClFN₃O₂S 467.93 g/mol Sulfanyl group introduces potential for redox activity or covalent binding .
8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl)-... () 4-Chlorobenzyl 2-Aminoethylamino C₁₆H₁₉ClN₆O₂ 362.81 g/mol Primary amine may confer pH-dependent solubility; pKa ~9.16 .

*Calculated based on analogous structures.

Key Trends in Substituent Effects

  • Solubility : Basic groups like piperazinyl () or primary amines () enhance water solubility via protonation at physiological pH.
  • Bioactivity : Theophylline derivatives (e.g., doxophylline in ) demonstrate bronchodilation at serum concentrations >12 µg/mL, suggesting that substitutions influencing bioavailability (e.g., halogenation) could modulate efficacy .

Pharmacological Considerations

While direct data for the target compound is lacking, related molecules highlight critical structure-activity relationships:

  • Doxophylline (): A theophylline analog with a dioxolane group, showing bronchodilation at lower toxicity than theophylline. Its therapeutic range (serum: 12–13 µg/mL) underscores the importance of substituents in balancing efficacy and safety .
  • Piperazinyl Derivatives (): The 4-methylpiperazinyl group may enhance CNS activity due to improved blood-brain barrier penetration .

Biological Activity

7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H21Cl2N5OC_{19}H_{21}Cl_2N_5O with a molecular weight of approximately 428.92 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit tumor growth in mice models, indicating that structural modifications can enhance anticancer efficacy. Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cell lines such as MCF cells, suggesting a mechanism of action through programmed cell death .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies indicated moderate to strong antibacterial activity against various strains of bacteria including Salmonella typhi and Bacillus subtilis. The effectiveness was attributed to the ability of the compound to bind with bacterial proteins, disrupting their function .

Enzyme Inhibition

Notably, the compound has been evaluated for its enzyme inhibitory activities. It demonstrated strong inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections respectively. The binding interactions with bovine serum albumin (BSA) further support its pharmacological potential .

Study 1: Anticancer Efficacy

In a study by Goreti Ribeiro Morais et al., the compound was tested on tumor-bearing mice. Results showed that administration of the compound significantly suppressed tumor growth compared to control groups. The study utilized various dosages to determine the optimal therapeutic window .

Study 2: Antimicrobial Screening

Another research evaluated the antimicrobial effects of related compounds against several bacterial strains. The results indicated that while some derivatives exhibited strong activity against specific strains, others showed only moderate effects. This variability emphasizes the importance of structural modifications in enhancing biological activity .

Data Tables

Biological Activity Tested Strains/Conditions Results
AnticancerMCF cell linesInduced apoptosis
AntimicrobialS. typhi, B. subtilisModerate to strong activity
Enzyme InhibitionAChE, UreaseStrong inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can experimental design improve yield and purity?

  • Methodological Answer :

  • Step 1 : Begin with a nucleophilic substitution reaction between a purine-2,6-dione scaffold and 4-chlorobenzylamine derivatives. Use protecting groups (e.g., Boc) to prevent undesired side reactions at the N7 and N8 positions .

  • Step 2 : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst concentration). For example, a 2³ factorial design can evaluate interactions between variables, reducing the number of trials while maximizing data robustness .

  • Step 3 : Monitor reaction progress via HPLC or LC-MS. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H, ¹³C) and elemental analysis .

    • Data Table : Example DoE Parameters
VariableLow LevelHigh Level
Temperature (°C)60100
Solvent (DMF:H2O)9:17:3
Catalyst (mol%)515

Q. How can researchers characterize the structural and electronic properties of this compound to validate its synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the dimethylpurine core .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions between purine and benzyl groups) .
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the chlorobenzyl substituents (λmax ~260–280 nm) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in buffers (pH 1–13) and solvents (DMSO, ethanol, water). Measure saturation concentration via gravimetric analysis .
  • Stability Studies :
  • Thermal : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Photolytic : Expose to UV light (λ = 254 nm) and quantify decomposition products .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and regioselectivity of 4-chlorobenzyl substitution on the purine core?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (N7 vs. N8 substitution). Use B3LYP/6-31G(d) to model transition states and identify steric/electronic drivers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Correlate with experimental yields .
  • Data Integration : Feed computational results into ICReDD’s reaction path search algorithms to predict optimal conditions .

Q. What strategies can resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Hypothesis Testing :
  • Assay Reproducibility : Repeat enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assays) under standardized conditions .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Data Reconciliation : Apply multivariate analysis (PCA or PLS) to distinguish structure-activity relationships (SAR) from assay artifacts .

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) impact the compound’s interaction with biological targets?

  • Methodological Answer :

  • SAR Exploration :
  • Halogen Swapping : Synthesize analogs with Br/F at the benzyl position. Compare binding affinities via SPR or ITC .
  • Stereochemical Analysis : Resolve enantiomers via chiral HPLC and test differential activity in cell-based assays .
  • Crystallographic Docking : Co-crystallize the compound with target proteins (e.g., adenosine receptors) to map binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.